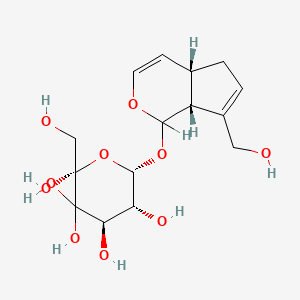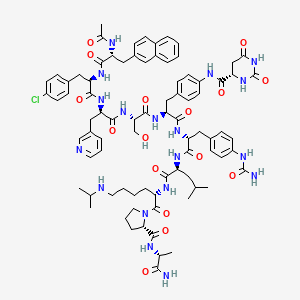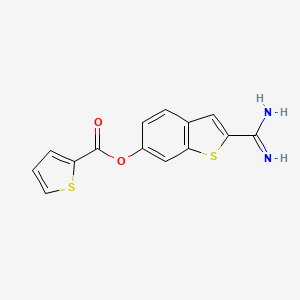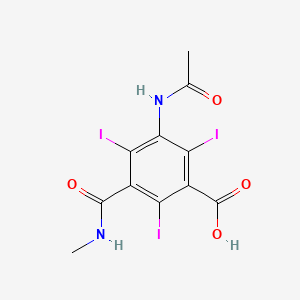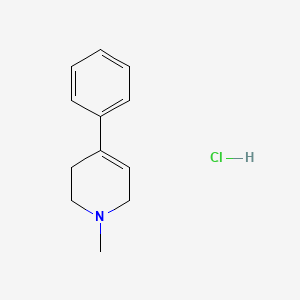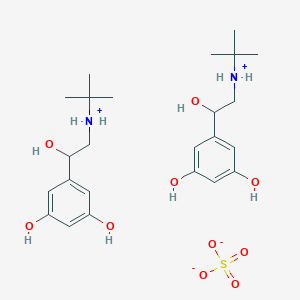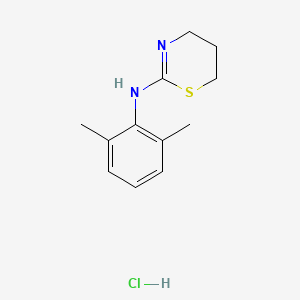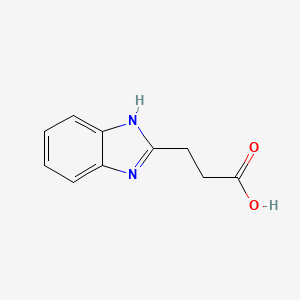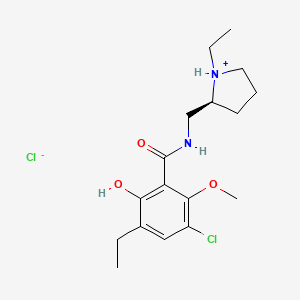
盐酸依替氯普利
描述
Eticlopride hydrochloride is a selective dopamine antagonist that primarily acts on the D2 dopamine receptor. It is widely used in pharmacological research due to its high specificity and potency. The compound is known for its ability to inhibit dopamine-related activities, making it a valuable tool in studying neurological and psychiatric disorders .
科学研究应用
Eticlopride hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in analytical chemistry for studying dopamine receptor interactions.
Biology: The compound is employed in neurobiological studies to investigate dopamine-related pathways and their effects on behavior.
Medicine: Eticlopride hydrochloride is utilized in preclinical research to explore potential treatments for psychiatric and neurological disorders, such as schizophrenia and Parkinson’s disease.
Industry: The compound is used in the development of new pharmacological agents targeting dopamine receptors.
作用机制
Eticlopride hydrochloride exerts its effects by selectively binding to and inhibiting the D2 dopamine receptor. This inhibition prevents dopamine from activating the receptor, thereby modulating dopamine-related signaling pathways. The compound’s high affinity for the D2 receptor makes it an effective tool for studying dopamine’s role in various physiological and pathological processes .
Similar Compounds:
Haloperidol: Another dopamine antagonist with a broader spectrum of activity.
Pimozide: A selective D2 receptor antagonist with similar applications in research.
Raclopride: A compound with high affinity for D2 receptors, often used in imaging studies.
Uniqueness of Eticlopride Hydrochloride: Eticlopride hydrochloride stands out due to its high selectivity and potency for the D2 dopamine receptor. This specificity makes it a preferred choice for research focused on dopamine-related mechanisms without significant off-target effects .
生化分析
Biochemical Properties
Eticlopride hydrochloride plays a significant role in biochemical reactions by interacting with various receptors and enzymes. It exhibits high affinity for dopamine D2, α1-adrenergic, α2-adrenergic, 5HT1, and 5HT2 receptors . The compound acts as an antagonist, meaning it binds to these receptors and inhibits their activity. This interaction is crucial for its antipsychotic effects, as it helps to modulate dopamine signaling in the brain .
Cellular Effects
Eticlopride hydrochloride influences various cellular processes, particularly in neurons. By blocking dopamine D2 receptors, it affects cell signaling pathways, gene expression, and cellular metabolism. This blockade can lead to changes in neurotransmitter release, neuronal excitability, and synaptic plasticity . Additionally, eticlopride hydrochloride has been shown to inhibit hypermotility induced by substances like ketamine and cocaine in animal models .
Molecular Mechanism
The molecular mechanism of eticlopride hydrochloride involves its binding to dopamine D2 receptors. This binding inhibits the receptor’s activity, preventing dopamine from exerting its effects. The compound’s high affinity for D2 receptors ensures effective inhibition, which is essential for its therapeutic effects . Additionally, eticlopride hydrochloride’s interaction with other receptors, such as α1-adrenergic and 5HT2, contributes to its overall pharmacological profile .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of eticlopride hydrochloride can vary over time. The compound is stable under standard storage conditions, but its activity may degrade over extended periods . Long-term studies have shown that eticlopride hydrochloride can maintain its inhibitory effects on dopamine receptors for several hours after administration . Repeated exposure may lead to receptor desensitization or downregulation, affecting its efficacy .
Dosage Effects in Animal Models
The effects of eticlopride hydrochloride in animal models are dose-dependent. At low doses, the compound effectively inhibits dopamine D2 receptors, leading to reduced hyperactivity and antipsychotic effects . Higher doses can result in adverse effects, such as motor impairments and extrapyramidal symptoms . These dose-dependent effects highlight the importance of careful dosage optimization in research and therapeutic applications.
Metabolic Pathways
Eticlopride hydrochloride is metabolized primarily in the liver, where it undergoes various enzymatic reactions . The compound’s metabolism involves cytochrome P450 enzymes, which facilitate its breakdown and elimination from the body. The metabolic pathways of eticlopride hydrochloride can influence its pharmacokinetics and overall efficacy .
Transport and Distribution
Within cells and tissues, eticlopride hydrochloride is transported and distributed through various mechanisms. The compound can cross the blood-brain barrier, allowing it to reach its target receptors in the brain . Additionally, eticlopride hydrochloride interacts with transporters and binding proteins that facilitate its movement within the body .
Subcellular Localization
Eticlopride hydrochloride’s subcellular localization is primarily within neuronal cells, where it binds to dopamine D2 receptors on the cell membrane . This localization is crucial for its inhibitory effects on dopamine signaling. The compound’s activity may also be influenced by post-translational modifications and targeting signals that direct it to specific cellular compartments .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of eticlopride hydrochloride involves several key steps:
Starting Material: The synthesis begins with 3-chloro-5-ethyl-2-hydroxy-6-methoxybenzamide.
Intermediate Formation: The intermediate is formed by reacting the starting material with 1-ethyl-2-pyrrolidinylmethyl chloride under basic conditions.
Industrial Production Methods: Industrial production of eticlopride hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to achieve the desired quality .
化学反应分析
Types of Reactions: Eticlopride hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert eticlopride hydrochloride into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated compounds .
属性
| { "Design of the Synthesis Pathway": "The synthesis of Eticlopride hydrochloride involves a multi-step process starting from commercially available starting materials.", "Starting Materials": [ "N-(1-ethylpyrrolidin-2-yl)methyl-2-hydroxy-3,4-dimethoxybenzamide", "thionyl chloride", "sodium hydroxide", "hydrochloric acid", "methyl iodide", "sodium carbonate", "potassium hydroxide", "palladium on carbon", "acetic acid" ], "Reaction": [ "The synthesis starts with the reaction of N-(1-ethylpyrrolidin-2-yl)methyl-2-hydroxy-3,4-dimethoxybenzamide with thionyl chloride to form the corresponding acid chloride intermediate.", "The acid chloride is then treated with sodium hydroxide and hydrochloric acid to form the free base of Eticlopride.", "The free base is then reacted with methyl iodide in the presence of sodium carbonate to form the methylated product.", "The methylated product is then treated with potassium hydroxide and palladium on carbon to remove the methyl protecting group and form the final product, Eticlopride hydrochloride.", "The product is then purified by recrystallization from acetic acid." ] } | |
CAS 编号 |
97612-24-3 |
分子式 |
C17H26Cl2N2O3 |
分子量 |
377.3 g/mol |
IUPAC 名称 |
5-chloro-3-ethyl-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-hydroxy-6-methoxybenzamide;hydrochloride |
InChI |
InChI=1S/C17H25ClN2O3.ClH/c1-4-11-9-13(18)16(23-3)14(15(11)21)17(22)19-10-12-7-6-8-20(12)5-2;/h9,12,21H,4-8,10H2,1-3H3,(H,19,22);1H |
InChI 键 |
HFJFXXDHVWLIKX-UHFFFAOYSA-N |
手性 SMILES |
CCC1=CC(=C(C(=C1O)C(=O)NC[C@@H]2CCCN2CC)OC)Cl.Cl |
SMILES |
CCC1=CC(=C(C(=C1O)C(=O)NCC2CCC[NH+]2CC)OC)Cl.[Cl-] |
规范 SMILES |
CCC1=CC(=C(C(=C1O)C(=O)NCC2CCCN2CC)OC)Cl.Cl |
溶解度 |
>56.6 [ug/mL] (The mean of the results at pH 7.4) |
同义词 |
5-chloro-3-ethyl-N-((1-ethyl-2-pyrrolidinyl)methyl)-6-methoxysalicylamide A 38503 eticlopride FLB 131 FLB-131 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action of eticlopride hydrochloride, and how does its interaction with dopamine D2 receptors affect inflammatory responses, particularly in the context of chronic obstructive pulmonary disease (COPD)?
A: Eticlopride hydrochloride acts as a dopamine D2 receptor antagonist, meaning it binds to these receptors and blocks the binding of dopamine. [, , ] In the context of COPD, research suggests that electroacupuncture (EA) at a specific acupoint (ST36) can alleviate inflammation, and this effect is mediated through the dopamine D2 receptor pathway. [] When eticlopride hydrochloride was administered prior to EA treatment in a mouse model of COPD, it inhibited the anti-inflammatory effects of EA. [] This suggests that blocking D2 receptors interferes with the downstream signaling cascade initiated by EA, ultimately hindering the reduction of inflammatory cells and cytokines like TNF-α, IL-8, and IL-1β. []
Q2: Studies often utilize both D1 and D2 receptor antagonists to investigate the role of dopamine in various physiological processes. Can you elaborate on the observed differences in the effects of systemic D1 and D2 receptor antagonists on cognitive function in primates, as highlighted in the research?
A: Research in non-human primates has shown that systemic administration of D1 and D2 receptor antagonists can differentially impact cognitive function. [] While both D1 and D2 antagonists, at their maximum tolerated doses, increased reach response times and decreased motivation in monkeys, they affected different cognitive domains. [] Specifically, the D2 antagonist, eticlopride hydrochloride, impaired performance in a reversal learning task, suggesting a role of D2 receptors in cognitive flexibility. [] Interestingly, neither D1 nor D2 antagonists consistently affected object and spatial working memory, indicating these functions may be less susceptible to systemic blockade of these receptors. [] These findings highlight the distinct roles of D1 and D2 receptor pathways in modulating specific cognitive processes.
Q3: How does eticlopride hydrochloride contribute to our understanding of the role of dopamine in stroke recovery, specifically concerning its influence on GABAergic neurotransmission?
A: Eticlopride hydrochloride has been instrumental in unraveling the intricate relationship between dopamine signaling, GABAergic neurotransmission, and stroke recovery. [] In a mouse model of stroke, treatment with a D2 receptor agonist, not eticlopride hydrochloride, led to improved functional recovery. [] Interestingly, this improvement was accompanied by a reduction in the levels of glutamate decarboxylase 67 (GAD67), an enzyme critical for GABA synthesis, in both the damaged and contralateral hemispheres of the brain. [] This suggests that D2 receptor activation, and conversely, potential D2 receptor antagonism by eticlopride hydrochloride, could modulate GABAergic signaling after stroke, potentially influencing neuronal excitability and plasticity during the recovery process. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



